1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid

Molecular weight Lipophilicity H-bond acceptors

1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid (CAS 1359856-47-5) is a boron-containing heterocyclic compound belonging to the benzoxaborole class, characterized by a fused bicyclic 2,1-benzoxaborole core with a 5-methoxy substituent and a 7-propanoic acid side chain. Its molecular formula is C11H13BO5 with a molecular weight of 236.03 g/mol.

Molecular Formula C11H13BO5
Molecular Weight 236.03 g/mol
Cat. No. B13152167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid
Molecular FormulaC11H13BO5
Molecular Weight236.03 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=C(C=C2CCC(=O)O)OC)O
InChIInChI=1S/C11H13BO5/c1-16-9-4-7(2-3-10(13)14)11-8(5-9)6-17-12(11)15/h4-5,15H,2-3,6H2,1H3,(H,13,14)
InChIKeySUELWNNXFVLXGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid: Structural Identity and Procurement Baseline


1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid (CAS 1359856-47-5) is a boron-containing heterocyclic compound belonging to the benzoxaborole class, characterized by a fused bicyclic 2,1-benzoxaborole core with a 5-methoxy substituent and a 7-propanoic acid side chain . Its molecular formula is C11H13BO5 with a molecular weight of 236.03 g/mol . The compound is structurally related to the well-characterized antimalarial lead AN3661 (1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid, CAS 1268335-33-6), which lacks the 5-methoxy group and has a molecular formula of C10H11BO4 (MW 206) . This 5-methoxy substitution represents the key structural differentiator and is expected to modulate physicochemical properties including lipophilicity, electronic distribution on the aromatic ring, and hydrogen-bonding capacity, all of which are critical determinants of biological target engagement and pharmacokinetic behavior [1].

Why 1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid Cannot Be Interchanged with Unsubstituted or Alternative Benzoxaborole Analogs


Benzoxaboroles bearing a 7-propanoic acid moiety are not functionally interchangeable, as minor substituent variations on the aromatic ring profoundly alter biological target engagement, potency, and selectivity. The unsubstituted analog AN3661 (CAS 1268335-33-6) is a validated antimalarial lead that targets Plasmodium falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3) with a mean IC50 of 32 nM against laboratory-adapted strains, and exhibits minimal mammalian cytotoxicity (CC50 60.5 μM against Jurkat cells) . The 5-methoxy substituent present on the target compound introduces an electron-donating group at a position known to influence benzoxaborole pharmacological profiles: in the PDE4 inhibitor series, substituent identity and position on the benzoxaborole phenyl ring directly govern PDE4 isoform selectivity and cytokine suppression potency [1]. Furthermore, benzoxaborole antimalarial SAR studies have demonstrated that fluoro substitution on the 7-(2-carboxyethyl) benzoxaborole scaffold yields IC50 values ranging from 26 to 209 nM against P. falciparum, confirming that even single-atom substituent changes produce meaningful potency shifts [2]. Therefore, procurement of the specific 5-methoxy-7-propanoic acid benzoxaborole—rather than the unsubstituted or alternatively substituted analogs—is essential to preserve the intended physicochemical and pharmacological profile dictated by the methoxy group.

1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid: Quantitative Differentiation Evidence Against Key Comparators


Molecular Descriptor Differentiation: 5-Methoxy vs. Unsubstituted Benzoxaborole-7-propanoic Acid (AN3661)

The 5-methoxy substituent on the target compound introduces a quantifiable molecular weight increase of 30.03 Da (236.03 vs. 206.00) and adds one hydrogen bond acceptor relative to the unsubstituted AN3661 comparator . This −OCH3 group increases topological polar surface area and alters the computed logP, parameters that directly influence membrane permeability and oral bioavailability predictions in drug discovery programs [1]. Within the broader benzoxaborole class, substituent-driven logD shifts have been shown to correlate with in vitro metabolic stability in human liver microsomes, with electron-donating groups at the 5-position generally reducing oxidative metabolism susceptibility [2].

Molecular weight Lipophilicity H-bond acceptors Drug-likeness

Synthetic Accessibility via Ortho-Oxalkylation: Broad Applicability of the Brønsted Acid-Catalyzed Route for 5-Substituted Benzoxaboroles

A recently published Brønsted acid-catalyzed ortho-oxalkylation method enables the synthesis of benzoxaboroles directly from arylboronic acids and aldehydes/ketones, offering a simplified route with reduced step count compared to traditional multi-step sequences [1]. For the target compound, this method would proceed via 2-formyl-4-methoxyphenylboronic acid or a suitably functionalized precursor, condensing with the appropriate aldehyde to form the oxaborole ring in a single operation. This contrasts with the reported synthesis of AN3661, which typically requires multi-step protection/deprotection sequences involving the propanoic acid side chain [2]. The ortho-oxalkylation approach is broadly tolerant of substituent variation, enabling parallel synthesis of 5-substituted benzoxaborole libraries for SAR exploration [1].

Synthetic methodology Ortho-oxalkylation Benzoxaborole synthesis Scalability

Predicted Physicochemical Property Shifts: pKa Modulation by 5-Methoxy Substitution

The pKa of the benzoxaborole boron center is exquisitely sensitive to aromatic ring substitution, with published spectrophotometric studies demonstrating that electron-donating substituents increase the pKa (reduce acidity) while electron-withdrawing groups decrease it, across a range spanning approximately 2.5 pKa units within the class [1]. The unsubstituted parent benzoxaborole has a measured pKa of 7.3, while AN3661 (7-propanoic acid, unsubstituted on phenyl) has a computed pKa of 4.52 ± 0.10 for the carboxylic acid proton . The 5-methoxy group in the target compound is expected to raise the boron pKa by approximately 0.3–0.8 units relative to the unsubstituted analog based on Hammett σ analysis of methoxy substituent effects, shifting the equilibrium speciation of the boron center at physiological pH [1].

pKa Boron acidity Physicochemical properties Diol binding

Differentiation from 5-Fluoro Analog: Electronic and Steric Effects on Biological Target Selectivity

The 5-fluoro analog 3-(5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid (CAS not explicitly matched in search) is marketed as a benzoxaborole with potential antifungal applications . The −F substituent is strongly electron-withdrawing (Hammett σp = +0.06; σm = +0.34), while the target compound's −OCH3 group is strongly electron-donating (Hammett σp = −0.27; σm = +0.12). This electronic reversal produces opposite effects on boron pKa, aromatic ring electron density, and hydrogen-bonding capacity—0-methoxy can act as an H-bond acceptor, while 5-fluoro cannot [1]. In the tavaborole (AN2690) antifungal series, the 5-fluoro substituent was specifically selected because its electron-withdrawing character enhanced antifungal potency through optimized boron–LeuRS active site interactions; the 5-methoxy substitution would be expected to produce a divergent selectivity profile due to its opposing electronic character [2].

5-substitution Fluorine vs. methoxy Electronic effects Antifungal

DMSO Solubility Comparison: Target Compound vs. AN3661 Procurement-Relevant Formulation Parameter

AN3661 (unsubstituted benzoxaborole-7-propanoic acid) has a reported DMSO solubility of 250 mg/mL (corresponding to approximately 1213.59 mM based on MW 206) . The target compound, with its 5-methoxy group increasing molecular weight by ~15% and adding polar surface area, is expected to exhibit moderately altered DMSO solubility. While no experimentally measured value has been published for the target compound, the additional oxygen atom typically enhances polar aprotic solvent solubility but may modestly reduce molar solubility due to increased molecular weight. This difference has practical implications for preparing concentrated stock solutions in screening campaigns.

Solubility DMSO Formulation Stock solution

Procurement-Relevant Application Scenarios for 1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid


Structure-Activity Relationship (SAR) Expansion of Benzoxaborole Antimalarial Leads Beyond AN3661

The 5-methoxy analog serves as a key SAR probe for exploring substituent tolerance at the 5-position of the 7-propanoic acid benzoxaborole scaffold. AN3661 established that the unsubstituted core achieves potent PfCPSF3 inhibition (mean IC50 = 32 nM against laboratory-adapted P. falciparum strains) with minimal mammalian cytotoxicity (CC50 = 60.5 μM, Jurkat cells) . Testing the 5-methoxy derivative in parallel PfCPSF3 enzymatic and P. falciparum growth inhibition assays would directly quantify the impact of electron-donating substituents on antimalarial potency, selectivity, and resistance profiles—data that are currently absent from the published benzoxaborole antimalarial SAR literature [1].

PDE4 Inhibitor Lead Optimization with Modified Boron pKa for Isoform Selectivity Tuning

Benzoxaborole PDE4 inhibitors such as crisaborole (AN2728) and structurally optimized derivatives achieve PDE4B IC50 values as low as 0.42 nM through systematic substituent variation [2]. The 5-methoxy-7-propanoic acid benzoxaborole offers a unique combination of an electron-donating aromatic substituent (modulating boron pKa for altered bimetal center binding kinetics) and a carboxylic acid side chain (enabling potential soft-drug design or improved topical retention). Comparative PDE4B/PDE4D isoform selectivity profiling against published benzoxaborole PDE4 inhibitors would determine whether the 5-methoxy group confers a differentiated selectivity window, as has been demonstrated for other substituent-modified benzoxaboroles in this target class [2].

Metabolic Stability Optimization of Benzoxaborole Scaffolds via 5-Methoxy-Induced Electronic Modulation

Within the benzoxaborole class, electron-donating substituents at the 5-position have been associated with altered microsomal stability profiles [3]. Specifically, benzoxaborole rings generally exhibit good hydrolytic stability relative to acyclic boronic acids, and metabolic stability in human liver microsomes can be modulated by substituent electronic character [3]. The 5-methoxy-7-propanoic acid benzoxaborole provides a tool compound for head-to-head metabolic stability comparisons (intrinsic clearance in human/rodent liver microsomes) against AN3661 and 5-halogenated analogs, generating quantitative data to guide lead selection where metabolic liability is a key optimization parameter.

Antifungal Benzoxaborole Diversification: 5-Methoxy vs. 5-Fluoro Selectivity Profiling

The 5-fluoro benzoxaborole scaffold (tavaborole/AN2690) is a clinically validated antifungal targeting leucyl-tRNA synthetase (LeuRS) [4]. The 5-methoxy analog presents electronically divergent properties: −OCH3 is electron-donating (Hammett σp = −0.27) versus −F electron-withdrawing (Hammett σp = +0.06), which is expected to produce an estimated boron pKa shift of approximately 1.0–1.5 units [5]. This electronic reversal may redirect target engagement away from LeuRS toward alternative fungal targets or alter the antifungal spectrum. Comparative minimum inhibitory concentration (MIC) profiling against a panel of dermatophyte and yeast strains would quantify the biological consequence of this electronic substitution, potentially identifying niche antifungal applications where 5-methoxy benzoxaboroles outperform 5-fluoro congeners.

Quote Request

Request a Quote for 1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.